molecular formula C15H10Cl2N2O B5836677 5-(2-chloro-4-methylphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

5-(2-chloro-4-methylphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B5836677
M. Wt: 305.2 g/mol
InChI Key: IXTQZSRSWBIIEU-UHFFFAOYSA-N
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Description

5-(2-chloro-4-methylphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. This compound is also known as CMPO, and it has been extensively studied for its ability to extract actinides and lanthanides from nuclear waste streams. In

Scientific Research Applications

5-(2-chloro-4-methylphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has a wide range of scientific research applications. One of the most significant applications is in the field of nuclear waste management. CMPO has been shown to have a high affinity for actinides and lanthanides, which makes it an ideal candidate for extracting these elements from nuclear waste streams. Additionally, CMPO has been studied for its potential use in cancer therapy due to its ability to inhibit DNA synthesis and repair.

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-methylphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound interacts with DNA and inhibits DNA synthesis and repair. This mechanism of action makes CMPO a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-chloro-4-methylphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole are not well understood. However, studies have shown that the compound has a low toxicity profile and does not cause significant adverse effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2-chloro-4-methylphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its high affinity for actinides and lanthanides. This makes it an ideal candidate for extracting these elements from nuclear waste streams. Additionally, the low toxicity profile of CMPO makes it a safe compound to work with in the laboratory. However, one limitation of using CMPO is that it is not water-soluble, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the study of 5-(2-chloro-4-methylphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. One direction is to further explore the compound's potential as a cancer therapy. Additionally, there is a need for further research into the mechanism of action of CMPO and its interactions with DNA. Another direction is to explore the use of CMPO in other applications, such as environmental remediation.
Conclusion:
In conclusion, 5-(2-chloro-4-methylphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound with significant potential in scientific research. The compound's high affinity for actinides and lanthanides makes it an ideal candidate for nuclear waste management, and its potential as a cancer therapy is also promising. While there is still much to learn about the compound's mechanism of action and biochemical and physiological effects, the future of CMPO in scientific research looks bright.

Synthesis Methods

The synthesis of 5-(2-chloro-4-methylphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole involves the reaction of 2-chlorobenzoyl chloride with 2-amino-4-methylphenol in the presence of triethylamine. The resulting product is then reacted with 2-chlorobenzoyl chloride and sodium azide to produce the final product. The synthesis method is relatively straightforward and has been well established in the literature.

properties

IUPAC Name

5-(2-chloro-4-methylphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c1-9-6-7-11(13(17)8-9)15-18-14(19-20-15)10-4-2-3-5-12(10)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTQZSRSWBIIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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